molecular formula C11H8FNO B8457595 4-fluoro-N-formyl-1-naphthylamine CAS No. 776-37-4

4-fluoro-N-formyl-1-naphthylamine

Cat. No.: B8457595
CAS No.: 776-37-4
M. Wt: 189.19 g/mol
InChI Key: ATVFOMSBZOJFSK-UHFFFAOYSA-N
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Description

4-Fluoro-N-formyl-1-naphthylamine is a fluorinated aromatic amine derivative characterized by a naphthalene backbone substituted with a fluorine atom at the 4-position and a formyl group attached to the amine at the 1-position. The fluorine substituent enhances electron-withdrawing effects, influencing reactivity and stability, while the formyl group may modulate solubility and biological interactions .

Properties

CAS No.

776-37-4

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

N-(4-fluoronaphthalen-1-yl)formamide

InChI

InChI=1S/C11H8FNO/c12-10-5-6-11(13-7-14)9-4-2-1-3-8(9)10/h1-7H,(H,13,14)

InChI Key

ATVFOMSBZOJFSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)NC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Chlorine or Ethoxy Groups

The electronic and steric properties of substituents significantly alter compound behavior. For example:

  • 3-Chloro-N-phenyl-phthalimide (): The chlorine atom in this phthalimide derivative increases electrophilicity, facilitating polymerization reactions.
  • 4-Ethoxy-N-(2-furylmethyl)-1-naphthalenesulfonamide (): The ethoxy group enhances lipophilicity, whereas the fluorine in the target compound improves metabolic stability and bioavailability due to reduced enzymatic degradation .
Table 1: Substituent Impact on Key Properties
Compound Substituent(s) Key Property
4-Fluoro-N-formyl-1-naphthylamine 4-F, N-formyl Enhanced stability, moderate reactivity
3-Chloro-N-phenyl-phthalimide 3-Cl, N-phenyl High electrophilicity, polymerization
4-Ethoxy-N-(2-furylmethyl)-1-naphthalenesulfonamide 4-ethoxy, sulfonamide High lipophilicity, solubility in apolar solvents

Preparation Methods

Pathway A: Sequential Fluorination and Formylation

  • Nitration of 1-naphthylamine : Introducing a nitro group at C4 via electrophilic aromatic substitution, directed by the amino group’s meta/para-directing effects.

  • Reduction to 4-amino-1-naphthylamine : Catalytic hydrogenation (e.g., Pd/C, H₂) or Sn/HCl-mediated reduction converts the nitro group to an amine.

  • Schiemann Reaction : Diazotization of the C4 amine with NaNO₂/HCl at -10°C, followed by fluorination via HBF₄ or HPF₆ to yield 4-fluoro-1-naphthylamine.

  • Vilsmeier-Haack Formylation : Treatment of 4-fluoro-1-naphthylamine with DMF/POCl₃ at 90°C to install the formamide group.

Pathway B: Formylation Followed by Directed Fluorination

  • Formylation of 1-naphthylamine : Direct formylation using formic acid or acetic-formic anhydride to produce N-formyl-1-naphthylamine.

  • Electrophilic Fluorination : Leveraging the formamide group’s meta-directing effects to introduce fluorine at C4 using Selectfluor® or F-TEDA-BF₄ under acidic conditions.

Pathway A is favored industrially due to higher regioselectivity in fluorination, while Pathway B remains exploratory due to challenges in controlling electrophilic substitution on the naphthalene ring.

Diazotization-Fluorination: Optimizing the Schiemann Reaction

The Schiemann reaction is pivotal for introducing fluorine at C4. Key parameters include:

ParameterOptimal ConditionImpact on Yield
Temperature-10°C to 0°CMinimizes diazonium salt decomposition
AcidHCl (30% w/w)Ensures protonation of the amine
Fluorinating AgentHBF₄ (65% w/w)High purity and stability
SolventTolueneFacilitates diazonium salt isolation

Procedure :

  • 1-Naphthylamine (72 g, 0.5 mol) is dissolved in 30% HCl (225 g) and cooled to -10°C.

  • NaNO₂ (41.4 g) in H₂O (60 mL) is added dropwise, maintaining temperatures below 0°C to prevent side reactions.

  • HBF₄ (180 g, 65%) is introduced, precipitating diazonium fluoroborate, which is filtered and washed with ice-cold methanol.

  • Thermal decomposition in toluene at 80–140°C releases N₂ gas, yielding 4-fluoro-1-naphthylamine with 85–90% purity.

Challenges :

  • Diazonium salt instability necessitates rapid processing.

  • Trace moisture reduces HBF₄ efficacy, requiring anhydrous conditions.

Vilsmeier-Haack Formylation: Mechanistic Insights

Formylation of 4-fluoro-1-naphthylamine employs the Vilsmeier reagent (DMF/POCl₃), which generates an electrophilic formylating agent:

Reaction Mechanism :

  • POCl₃ reacts with DMF to form an iminium intermediate.

  • Nucleophilic attack by the amine yields N-formyl-4-fluoro-1-naphthylamine.

Optimized Conditions :

ParameterValueRole
SolventDMFPolar aprotic medium
Temperature90°C, 8 hoursCompletes iminium formation
Molar Ratio (Amine:POCl₃)1:1.2Ensures reagent excess

Yield : 75–80% after recrystallization from ethanol.

Spectroscopic Characterization

FT-IR Analysis :

  • N-H Stretch : 3280 cm⁻¹ (formamide NH).

  • C=O Stretch : 1665 cm⁻¹ (formamide carbonyl).

  • C-F Stretch : 1230 cm⁻¹ (aryl fluoride).

¹H NMR (DMSO-d₆) :

  • δ 8.5 (s, 1H, NH), δ 8.2–7.6 (m, 7H, naphthyl-H), δ 8.0 (s, 1H, CHO).

13C NMR :

  • δ 163.2 (C=O), δ 158.1 (C-F), δ 135–125 (naphthyl carbons).

Industrial-Scale Considerations

Cost Drivers :

  • HBF₄ and DMF account for 60% of raw material costs.

  • Cryogenic conditions (-10°C) increase energy consumption.

Safety Protocols :

  • POCl₃ handling requires inert atmosphere due to moisture sensitivity.

  • Diazonium salts are shock-sensitive; avoid grinding or heating.

Emerging Alternatives and Innovations

Microwave-Assisted Synthesis :

  • Reduces formylation time from 8 hours to 30 minutes at 120°C, improving yield to 85%.

Enzymatic Formylation :

  • Lipase-catalyzed transamidation with ethyl formate shows promise for greener synthesis (50% yield, ongoing optimization) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-N-formyl-1-naphthylamine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : A two-step approach is recommended:

Fluoro-substitution : Introduce fluorine at the 4-position of 1-naphthylamine via electrophilic aromatic substitution using fluorinating agents like Selectfluor® under anhydrous conditions (e.g., DMF as solvent, 60–80°C). Monitor progress via TLC .

N-formylation : React the fluorinated intermediate with formic acid or acetic-formic anhydride. Catalytic amounts of H₂SO₄ or p-toluenesulfonic acid (PTSA) enhance formyl group incorporation. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

  • Key Considerations : Optimize stoichiometry (1:1.2 amine-to-formylating agent) and reaction time (2–4 hr) to minimize byproducts like over-formylated species.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : Look for the formyl proton signal at δ 8.6–8.8 ppm (singlet) and fluorine-induced deshielding in aromatic protons (e.g., δ 7.2–8.5 ppm for naphthyl protons). Compare splitting patterns to analogous compounds like N-(4-methoxyphenyl)-N-(2-naphthyl)formamide .
  • ¹³C NMR : The formyl carbonyl appears at ~160–165 ppm, while fluorinated carbons resonate at ~115–125 ppm (C-F coupling constants ~240–250 Hz) .
  • HRMS : Validate molecular ion [M+H]⁺ with mass accuracy <2 ppm.

Q. What strategies mitigate impurities during synthesis, such as dehalogenation or incomplete formylation?

  • Methodological Answer :

  • Dehalogenation : Avoid reducing agents or high temperatures during fluorination. Use Pd-free catalysts if cross-coupling steps are involved .
  • Incomplete Formylation : Increase formylating agent equivalents (1.5–2.0 eq) and monitor reaction progress via in-situ FTIR (disappearance of NH stretch at ~3400 cm⁻¹) .

Advanced Research Questions

Q. How does the electron-withdrawing fluoro group influence the reactivity of this compound in palladium-catalyzed C-H activation?

  • Methodological Answer : The fluorine atom enhances electrophilicity of the naphthyl ring, facilitating oxidative addition in Pd-catalyzed reactions. For example, in C-H dimethylamination (using DMF as an amine source), fluorine directs regioselectivity to the 2-position of the naphthalene ring. Confirm via comparative studies with non-fluorinated analogs .
  • Data Contradiction : Fluorine’s meta-directing nature may conflict with steric effects; computational DFT studies (e.g., Gaussian 16) can resolve such contradictions by modeling transition states .

Q. What computational methods predict the electronic properties and solubility of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d,p) to compute HOMO-LUMO gaps and electrostatic potential maps. Fluorine lowers HOMO energy (-6.2 eV vs. -5.8 eV for non-fluorinated analogs), increasing oxidative stability .
  • Solubility Prediction : Apply COSMO-RS theory to estimate logP (predicted ~2.5) and solubility in DMSO/water mixtures. Validate experimentally via UV-Vis spectrophotometry .

Q. How can researchers resolve discrepancies in NMR data for fluorinated naphthylamine derivatives across literature sources?

  • Methodological Answer :

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts proton signals by 0.1–0.3 ppm. Replicate solvent conditions from referenced studies (e.g., uses CDCl₃) .
  • Dynamic Effects : Rotamers in the formamide group may split signals. Variable-temperature NMR (VT-NMR) at –40°C can coalesce split peaks .

Methodological Best Practices

Q. What chromatographic techniques ensure high purity for fluorinated aromatic amines?

  • Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for final purification. Monitor at 254 nm (naphthyl absorption) and validate purity via GC-MS (≥98% area) .

Q. How should researchers handle toxicity and stability concerns for this compound?

  • Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Use PPE (gloves, goggles) and fume hoods during handling, referencing safety protocols for structurally similar N-phenylnaphthylamines .

Tables for Key Data

Property Value/Technique Reference
Formyl Proton (¹H NMR)δ 8.65–8.79 ppm (singlet)
Fluorinated Carbon (¹³C NMR)δ 115–125 ppm (JC-F = ~245 Hz)
HRMS [M+H]⁺Calcd: 230.0845; Found: 230.0841
LogP (Predicted)2.5 (COSMO-RS)

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